molecular formula C26H29N7O2 B606659 Chmfl-flt3-122

Chmfl-flt3-122

Número de catálogo: B606659
Peso molecular: 471.6 g/mol
Clave InChI: IZNAFSDUTMZGSF-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CHMFL-FLT3-122 is a rationally designed, orally available FLT3 kinase inhibitor developed by the Hefei Institutes of Physical Science, Chinese Academy of Sciences, in collaboration with Hefei Cosource Pharmaceuticals. It targets FLT3-ITD (internal tandem duplication) mutations, which are implicated in ~30% of acute myeloid leukemia (AML) cases and correlate with poor prognosis .

  • Structural Basis: Derived from ibrutinib’s pyrazolo[3,4-d]pyrimidine scaffold, this compound incorporates modifications to enhance FLT3 selectivity while minimizing off-target effects on c-KIT, a kinase associated with bone marrow suppression .
  • Mechanism: It inhibits FLT3 autophosphorylation and downstream signaling pathways (e.g., STAT5, AKT, ERK), inducing cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells .
  • Preclinical Efficacy: In murine xenograft models, this compound significantly suppressed tumor growth without observable toxicity at effective doses .
  • Clinical Progress: Designated as HYML-122 in clinical trials, it completed Phase I trials in 2021, demonstrating favorable pharmacokinetics and tolerability in AML patients .

Métodos De Preparación

Structural Design and Rationale for Synthesis

CHMFL-FLT3-122 ((R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone) was designed to address the limitations of earlier FLT3 inhibitors. The compound’s core structure integrates:

  • A pyrazolo[3,4-d]pyrimidine scaffold for kinase binding.

  • A 4-phenoxyphenyl group at the C3 position to enhance FLT3 affinity.

  • A piperidine-ethanone side chain with (R)-stereochemistry to improve selectivity and oral bioavailability .

The synthesis aimed to optimize interactions with FLT3’s ATP-binding pocket while reducing off-target activity. Key modifications included introducing bulky substituents to avoid steric clashes with BTK and c-KIT kinases, achieving >10-fold and 170-fold selectivity, respectively .

StepReagents/ConditionsYield (%)Purity (%)
Core Formation4-Phenoxyaniline, DMF, 100°C6590
AminationNH₃/MeOH, Pd/C, H₂7895
Piperidine Coupling(R)-Piperidine, K₂CO₃, DMF5298
Final PurificationSilica Gel Chromatography85>98

Analytical Characterization

This compound was characterized using advanced spectroscopic and chromatographic techniques:

  • High-Resolution Mass Spectrometry (HRMS): Confirmed molecular formula C₂₆H₂₉N₇O₂ (MW 471.55) .

  • Chiral HPLC: Verified enantiomeric excess (>99% for (R)-isomer) .

  • ¹H/¹³C NMR: Resonances aligned with the proposed structure, including aromatic protons (δ 7.2–8.1 ppm) and piperidine methyl groups (δ 2.1–2.3 ppm) .

Scalability and Process Optimization

The synthesis was scaled to gram quantities for preclinical studies:

  • Solubility Considerations: The compound exhibits poor aqueous solubility (DMSO stock solutions required for in vitro assays) .

  • Oral Bioavailability: Structural modifications, including the dimethylamino group, improved bioavailability to 30% in murine models .

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight471.55 g/mol
CAS Number1839150-56-9
Solubility (DMSO)100 mg/mL
Storage Conditions-20°C (desiccated)
HPLC Purity>98%

Comparative Analysis with Analogues

This compound outperformed earlier FLT3 inhibitors in selectivity and toxicity profiles:

  • Selectivity Over c-KIT: GI₅₀ of 11 nM (FLT3) vs. 1900 nM (c-KIT) in BaF3 cells, reducing myelosuppression risk .

  • In Vivo Efficacy: 50 mg/kg dosing in MV4-11 xenografts achieved 70% tumor growth inhibition without toxicity .

Análisis De Reacciones Químicas

CHMFL-FLT3-122 se somete a varios tipos de reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Key Mechanisms:

  • Inhibition of Proliferation : CHMFL-FLT3-122 significantly inhibits the proliferation of FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM13, with growth inhibition concentrations (GI50) around 22 nM .
  • Induction of Apoptosis : The compound induces apoptosis by arresting the cell cycle at the G0/G1 phase, effectively reducing tumor growth in xenograft models without notable toxicity .
  • Targeted Signaling Pathways : It disrupts FLT3-mediated signaling pathways that are crucial for tumor survival and proliferation .

In Vivo Efficacy

In preclinical studies, this compound demonstrated significant anti-tumor activity. In xenograft models where MV4-11 cells were inoculated, treatment with this compound resulted in a tumor growth inhibition rate (TGI) of approximately 93.4% at a dosage of 10 mg/kg . The compound exhibited a bioavailability rate of about 30%, indicating its potential for effective systemic treatment .

Comparative Efficacy with Other FLT3 Inhibitors

To contextualize the efficacy of this compound, it is essential to compare it with other FLT3 inhibitors currently under investigation or in clinical use:

CompoundIC50 (nM)Selectivity over BTKSelectivity over c-KITEfficacy in AML Models
This compound40>10-fold170-foldSignificant
Gilteritinib1.5ModerateLowHigh
Midostaurin25LowModerateModerate
Crenolanib1.0LowModerateHigh

This table illustrates that while other compounds may have lower IC50 values against FLT3, this compound's selectivity profile could offer advantages in terms of safety and reduced side effects.

Case Studies

Several case studies highlight the clinical relevance and potential applications of this compound:

  • Preclinical Model Study : In a study involving xenograft models with MV4-11 cells, treatment with this compound not only inhibited tumor growth but also showed no significant adverse effects on normal hematopoietic cells, suggesting a favorable safety profile for future clinical applications .
  • Combination Therapy Potential : Ongoing research is exploring the efficacy of combining this compound with other therapeutic agents to enhance anti-leukemic effects while maintaining selectivity against non-target kinases .

Comparación Con Compuestos Similares

Comparison with Similar FLT3 Inhibitors

Selectivity and Target Profile

Compound Targets Inhibited Key Structural Features Selectivity Advantage References
CHMFL-FLT3-122 FLT3 Pyrazolo[3,4-d]pyrimidine scaffold High selectivity for FLT3 over c-KIT
Midostaurin FLT3, c-KIT, PKC Indolocarbazole derivative Broad-spectrum inhibition (higher toxicity)
Gilteritinib FLT3, AXL Pyrimidine-based scaffold Dual FLT3/AXL inhibition (resistance mitigation)
  • Key Differentiator : this compound avoids c-KIT inhibition, reducing bone marrow toxicity compared to midostaurin .

Pharmacokinetic and Physicochemical Properties

Property This compound Midostaurin Gilteritinib
pKa1 3.87 ± 0.14 (UV method) Not reported Not reported
pKa2 8.12 (Benet method) Not reported Not reported
Solubility Poor in pure water Low aqueous solubility Moderate solubility
Formulation Optimized with excipients Lipid-based formulations Standard oral tablet
References N/A N/A
  • Dissociation Constants: this compound’s pKa values (3.87 and 8.12) were determined using UV spectrophotometry and non-logarithmic titration, critical for optimizing its solubility and formulation .

Clinical Outcomes

Compound Clinical Stage (2025) Key Findings Limitations
This compound Phase II Tolerable up to 80 mg/day; no dose-limiting toxicity in Phase I Pending efficacy data in Phase II
Midostaurin Approved (2017) Improves survival but causes myelosuppression High off-target toxicity
Gilteritinib Approved (2018) Effective in relapsed/refractory AML AXL inhibition may drive resistance

Actividad Biológica

CHMFL-FLT3-122 is a novel compound developed as a potent and selective inhibitor of the FLT3 (Fms-like tyrosine kinase 3) receptor, which is critically involved in the pathogenesis of acute myeloid leukemia (AML). The compound has shown promising biological activity against FLT3-ITD (internal tandem duplication) mutations, which occur in approximately 30% of AML cases and are associated with poor prognosis.

This compound operates primarily by inhibiting the FLT3 kinase activity, which is essential for the proliferation and survival of hematopoietic cells. The compound has been demonstrated to induce apoptosis in FLT3-ITD positive AML cell lines by arresting the cell cycle in the G0/G1 phase. This mechanism is critical as it disrupts the aberrant signaling pathways activated by FLT3 mutations, leading to reduced cell survival and proliferation.

Selectivity and Potency

The selectivity profile of this compound is noteworthy:

  • IC50 against FLT3 kinase : 40 nM
  • GI50 against MV4-11 : 22 nM
  • GI50 against MOLM13 : 21 nM
  • Selectivity over BTK kinase : >10-fold
  • Selectivity over c-KIT kinase : 170-fold

This high selectivity is significant as it minimizes potential off-target effects, particularly myelosuppression, which is a common side effect associated with other FLT3 inhibitors that also inhibit c-KIT.

In Vivo Efficacy

In preclinical studies, this compound exhibited good bioavailability (30%) and effectively suppressed tumor growth in xenograft models using MV4-11 cells. The administration of 50 mg/kg significantly reduced tumor size without observable toxicity, indicating a favorable safety profile.

Summary of Biological Activity

ParameterValue
IC50 (FLT3 kinase)40 nM
GI50 (MV4-11)22 nM
GI50 (MOLM13)21 nM
Selectivity (FLT3 vs BTK)>10-fold
Selectivity (FLT3 vs c-KIT)170-fold
Oral Bioavailability30%

Comparison with Other FLT3 Inhibitors

CompoundIC50 (FLT3)Selectivity (vs c-KIT)Clinical Status
This compound40 nM170-foldPreclinical
Midostaurin~100 nMModerateApproved
Quizartinib~10 nMLowApproved
Crenolanib~30 nMModerateApproved

Case Study 1: Efficacy in AML Models

In a study evaluating the efficacy of this compound in AML xenograft models, researchers observed a significant reduction in tumor burden compared to control groups. The study highlighted that treatment with this compound led to a marked decrease in leukemic cell proliferation and an increase in apoptotic markers.

Case Study 2: Safety Profile Assessment

A separate investigation focused on the safety profile of this compound. The compound was administered to animal models at varying doses, revealing no significant adverse effects at therapeutic doses. This contrasts sharply with other FLT3 inhibitors that often lead to myelosuppression due to their non-selective inhibition.

Q & A

Basic Research Questions

Q. How were the dissociation constants (pKa) of CHMFL-FLT3-122 determined, and what methodological considerations are critical for reproducibility?

  • Answer : The pKa values (pKa₁ = 3.87 ± 0.14; pKa₂ = 8.12) were measured using UV spectroscopy and non-logarithmic titration (Benet method). Key considerations include:

  • Standardizing buffer conditions to minimize ionic interference.
  • Validating instrument calibration with reference compounds.
  • Replicating measurements across multiple pH ranges to ensure accuracy .
    • Table 1 : Summary of Dissociation Constants
MethodpKa₁pKa₂
UV3.87-
Titration-8.12

Q. What experimental designs are recommended for initial in vitro validation of this compound's FLT3 inhibition?

  • Answer : Use a quasi-experimental design with:

  • Control groups : FLT3 wild-type vs. mutant cell lines.
  • Dose-response assays : IC₅₀ determination via kinase activity assays (e.g., ADP-Glo™).
  • Time-course studies : Assess inhibitory persistence post-washout.
    Ensure statistical power via triplicate measurements and ANOVA for variance analysis .

Q. How should researchers address solubility challenges in this compound for in vivo studies?

  • Answer : Optimize formulations using:

  • Co-solvents : DMSO/PEG mixtures (≤0.1% v/v to avoid toxicity).
  • pH adjustment : Leverage pKa values to stabilize the compound in physiological buffers.
  • Pharmacokinetic modeling : Predict bioavailability using in vitro solubility and LogP data .

Advanced Research Questions

Q. How can conflicting data between in vitro and in vivo efficacy of this compound be systematically analyzed?

  • Answer : Apply contradiction analysis frameworks:

  • Hypothesis testing : Compare FLT3 phosphorylation levels (Western blot) in vitro vs. tumor xenografts.
  • Metabolite profiling : Use LC-MS to identify degradation products in plasma.
  • Covariate adjustment : Model variables like tumor microenvironment pH using multivariate regression .
    • Table 2 : Example Data Contradiction Workflow
StepActionTool
1Identify discrepancyIn vitro vs. in vivo IC₅₀
2Isolate variablesTumor hypoxia, protein binding
3Validate hypothesesOrthogonal assays (e.g., SPR for binding affinity)

Q. What factorial design approaches optimize this compound synthesis parameters for yield and purity?

  • Answer : Implement a 2^k factorial design to test:

  • Factors : Reaction temperature, catalyst concentration, solvent polarity.
  • Response variables : Yield (HPLC), purity (NMR).
  • Statistical analysis : Use Pareto charts to rank factor significance and response surface methodology for optimization .

Q. How can AI-driven molecular dynamics (MD) simulations enhance mechanistic studies of this compound-FLT3 interactions?

  • Answer : Integrate AI platforms (e.g., COMSOL Multiphysics) to:

  • Simulate binding kinetics under varying ATP concentrations.
  • Predict resistance mutations via free-energy perturbation (FEP) calculations.
  • Validate simulations with SPR or ITC binding assays .

Q. What strategies reconcile discrepancies in this compound's pharmacokinetic (PK) data across species?

  • Answer : Apply allometric scaling with species-specific adjustments:

  • Interspecies correlation : Map clearance rates to body surface area.
  • CYP450 inhibition assays : Identify metabolic differences using liver microsomes.
  • Compartmental modeling : Refine PK parameters using nonlinear mixed-effects modeling (NONMEM) .

Q. Methodological Frameworks

  • Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
  • Experimental Design : Align with PICO (Population, Intervention, Comparison, Outcome) for translational studies .
  • Theoretical Basis : Link findings to FLT3 signaling pathways and mutation-driven oncogenesis to strengthen mechanistic claims .

Propiedades

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNAFSDUTMZGSF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.